molecular formula C21H17FO4 B11154051 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154051
M. Wt: 352.4 g/mol
InChI Key: BKNSXOBWULYNIR-UHFFFAOYSA-N
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Description

9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a molecular formula of C21H17FO4 and a molecular weight of 352.366 . This compound is notable for its unique structure, which includes a fluorophenyl group, an oxoethoxy linkage, and a dihydrocyclopenta[c]chromenone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the fluorophenyl intermediate:

    Construction of the oxoethoxy linkage: This is achieved through an etherification reaction, where an oxoethoxy group is attached to the fluorophenyl intermediate.

    Cyclization to form the dihydrocyclopenta[c]chromenone core: This step involves a cyclization reaction under acidic or basic conditions to form the chromenone core.

Chemical Reactions Analysis

9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar compounds to 9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17FO4

Molecular Weight

352.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H17FO4/c1-12-9-18(25-11-17(23)13-5-7-14(22)8-6-13)20-15-3-2-4-16(15)21(24)26-19(20)10-12/h5-10H,2-4,11H2,1H3

InChI Key

BKNSXOBWULYNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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